6-Chloro-2-(methylthio)-7H-purine
Overview
Description
6-Chloro-2-(methylthio)-7H-purine is a heterocyclic aromatic compound that belongs to the purine family It is characterized by the presence of a chlorine atom at the 6th position and a methylthio group at the 2nd position on the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methylthio)-7H-purine typically involves the chlorination of 2-(methylthio)purine. One common method includes the reaction of 2-(methylthio)purine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
2-(methylthio)purine+POCl3→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(methylthio)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and reduced back to the thiol form.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like ammonia or primary amines in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: 6-Amino-2-(methylthio)-7H-purine.
Oxidation: 6-Chloro-2-(methylsulfinyl)-7H-purine.
Reduction: this compound.
Scientific Research Applications
6-Chloro-2-(methylthio)-7H-purine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Biological Studies: It serves as a probe to study enzyme interactions and nucleic acid chemistry.
Pharmaceuticals: It is investigated for its potential therapeutic effects in treating various diseases.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(methylthio)-7H-purine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The chlorine atom and methylthio group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit enzyme activity or interfere with nucleic acid synthesis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-fluoropurine: Similar in structure but with a fluorine atom instead of a methylthio group.
2-Methylthio-6-aminopurine: Similar but with an amino group instead of chlorine.
6-Chloro-2-methylthiopyrimidine: A pyrimidine analog with similar substituents.
Uniqueness
6-Chloro-2-(methylthio)-7H-purine is unique due to the combination of the chlorine atom and methylthio group, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biochemical processes.
Properties
IUPAC Name |
6-chloro-2-methylsulfanyl-7H-purine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZETWFFTPCZUMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)Cl)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460477 | |
Record name | 6-Chloro-2-(methylsulfanyl)-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66191-23-9 | |
Record name | 6-Chloro-2-(methylsulfanyl)-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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